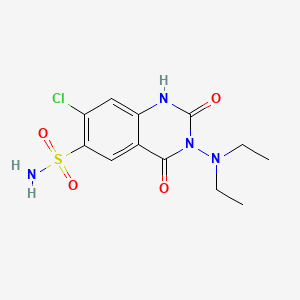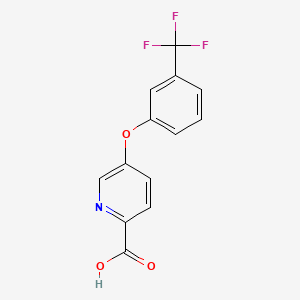![molecular formula C15H27NO4 B14149611 Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate CAS No. 188723-34-4](/img/structure/B14149611.png)
Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and ethyl 3-bromopropanoate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.
Protecting Groups: The use of protecting groups like tert-butoxycarbonyl (Boc) is essential to protect the amine group during the reaction.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
科学研究应用
Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, especially in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can affect various biochemical pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Ethyl 3-piperidinepropanoate: Lacks the tert-butoxycarbonyl protecting group.
Methyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific stereochemistry and protecting groups, which can influence its reactivity and interactions with biological targets.
属性
CAS 编号 |
188723-34-4 |
|---|---|
分子式 |
C15H27NO4 |
分子量 |
285.38 g/mol |
IUPAC 名称 |
tert-butyl (3S)-3-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO4/c1-5-19-13(17)9-8-12-7-6-10-16(11-12)14(18)20-15(2,3)4/h12H,5-11H2,1-4H3/t12-/m0/s1 |
InChI 键 |
ZPJWRASPBMSPLW-LBPRGKRZSA-N |
手性 SMILES |
CCOC(=O)CC[C@@H]1CCCN(C1)C(=O)OC(C)(C)C |
规范 SMILES |
CCOC(=O)CCC1CCCN(C1)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide](/img/structure/B14149534.png)
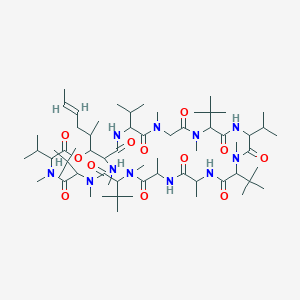
![5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14149541.png)
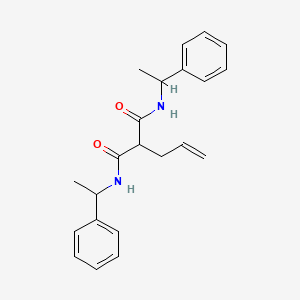
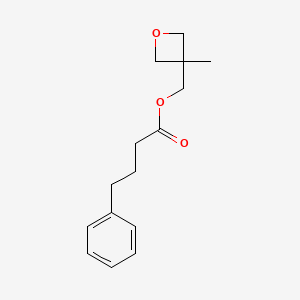
![1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol](/img/structure/B14149557.png)
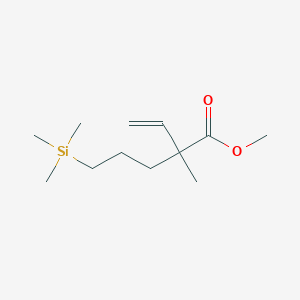
![(3,4-dihydroquinolin-1(2H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B14149571.png)
![2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14149572.png)
![7-hydroxy-3-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14149578.png)
![1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone](/img/structure/B14149588.png)

